[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate
Description
The compound [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidinone ring, a methoxyphenyl group, a chlorophenylmethyl group, and a phenylcarbamimidothioate moiety.
Properties
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S/c1-32-21-13-11-20(12-14-21)29-23(30)15-22(24(29)31)33-25(28-19-5-3-2-4-6-19)27-16-17-7-9-18(26)10-8-17/h2-14,22H,15-16H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDPJJAKDSONOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC3=CC=C(C=C3)Cl)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate typically involves multiple steps, including the formation of the pyrrolidinone ring and the subsequent attachment of the various functional groups. Common synthetic routes may include:
Formation of the Pyrrolidinone Ring: This step often involves the cyclization of a suitable precursor, such as a γ-lactam, under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxy group is introduced to a phenyl ring.
Introduction of the Chlorophenylmethyl Group: This step may involve nucleophilic substitution reactions, where a chlorophenylmethyl halide reacts with a nucleophile.
Formation of the Phenylcarbamimidothioate Moiety: This can be accomplished through the reaction of a phenyl isothiocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate: can be compared with similar compounds such as:
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Other Pyrrolidinone Derivatives: These compounds share the pyrrolidinone ring structure and may have similar biological activities.
Phenylcarbamimidothioate Derivatives: Compounds with this moiety may exhibit similar chemical reactivity and biological effects.
The uniqueness of [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(4-chlorophenyl)methyl]-N-phenylcarbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
